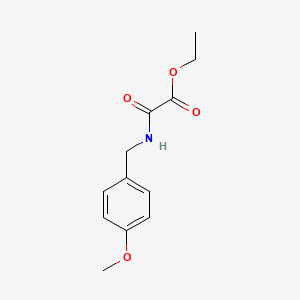

ethyl N-(4-methoxybenzyl)oxamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl N-(4-methoxybenzyl)oxamate is a chemical compound with the molecular formula C12H15NO4. It is related to oxamate, which is the carboxylate anion of oxamic acid . Oxamate has a molecular formula of C2H2NO3− and is an isosteric form of pyruvate . Salts and esters of oxamic acid are known collectively as oxamates .

Scientific Research Applications

Organic Synthesis

The compound “ethyl N-(4-methoxybenzyl)oxamate” is related to 4-methoxybenzyl esters, which are widely used in organic synthesis . These esters serve as protecting groups for carboxylate groups, rendering them inert while transformations are performed at other sites in the molecule . The 4-methoxybenzyl (PMB) ester, in particular, is known as an inexpensive “workhorse” protecting group .

Preparation of Ring-Opened Esters

In the field of organic chemistry, “ethyl N-(4-methoxybenzyl)oxamate” and related compounds can be used in the preparation of ring-opened esters . For instance, N-Boc-protected pyroglutamate ethyl esters can be opened with the sodium salt of 4-methoxybenzyl alcohol to provide the ring-opened PMB ester .

Development of Cytotoxic Compounds

Research has been conducted into the synthesis and characterization of N-(4-methoxybenzyl) thiosemicarbazone derivatives and their ruthenium (II)-p-cymene complexes . These complexes have been evaluated for their ability to inhibit cell growth against certain cell lines . While they did not show greater potency than cisplatin, they did have greater efficacy, especially for the complex derived from HL1 .

Safety And Hazards

The safety data sheet for a related compound, N-BOC Ethyl oxamate, indicates that it may cause skin irritation, allergic skin reaction, and serious eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling the compound .

properties

IUPAC Name |

ethyl 2-[(4-methoxyphenyl)methylamino]-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-3-17-12(15)11(14)13-8-9-4-6-10(16-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITKVMJWKVNKTPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NCC1=CC=C(C=C1)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-((4-methoxybenzyl)amino)-2-oxoacetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-hydroxypropyl)-1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2734830.png)

![{7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2734831.png)

![N-(4-chlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2734835.png)

![(E)-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2734836.png)

![Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2734838.png)

![3-[(Acetylamino)methyl]adamantane-1-carboxylic acid](/img/structure/B2734840.png)

![2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2734841.png)

![1-{7-[2-(Benzyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B2734847.png)

![7-(2,3-Dimethoxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2734850.png)